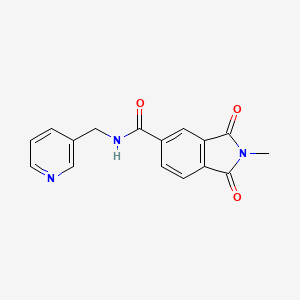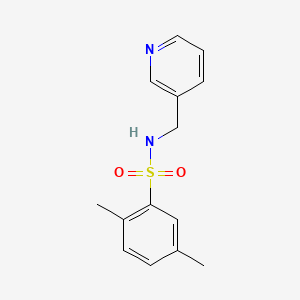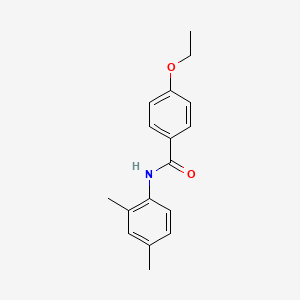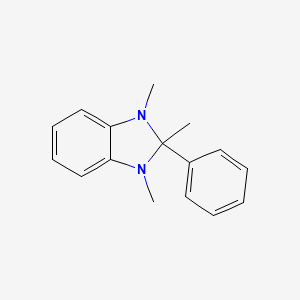
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. This compound has been shown to target specific pathways and signaling molecules, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide can induce apoptosis in cancer cells, inhibit viral replication, and kill bacteria. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
Future research on 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide could focus on the development of new drug formulations with improved solubility and reduced toxicity. Other areas of research could include the identification of new targets for this compound and the elucidation of its mechanism of action in different cell types and disease models. Additionally, the potential use of this compound in combination with other drugs or therapies could also be explored.
Méthodes De Synthèse
The synthesis of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 3-aminomethylpyridine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to yield the final compound.
Applications De Recherche Scientifique
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Research has shown that this compound has anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12-5-4-11(7-13(12)16(19)22)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQTEKBDKZUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
